Vesatolimod - 1228585-88-3

Vesatolimod

Catalog Number: EVT-286012
CAS Number: 1228585-88-3
Molecular Formula: C22H30N6O2
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vesatolimod (GS-9620) is an orally available, small-molecule agonist of Toll-like receptor 7 (TLR7) [, , , , ]. It is classified as an immunomodulator due to its ability to activate the innate immune system []. Vesatolimod is currently under investigation for its potential as a therapeutic agent against various diseases, including chronic hepatitis B [, ], HIV infection [, , , , , , , , , , , ], and enterovirus D68 infection []. It is not FDA-approved for any specific medical use.

Future Directions
  • Combination therapies: Combining Vesatolimod with other immune modulators, broadly neutralizing antibodies, or therapeutic vaccines may enhance its efficacy in achieving sustained viral remission in HIV and other chronic viral infections [, , , , ].
  • Optimizing dosing and treatment regimens: Further research is needed to determine the optimal dosing and treatment duration for Vesatolimod to maximize its therapeutic benefits while minimizing potential side effects [].

Tenofovir Disoproxil Fumarate

Compound Description: Tenofovir disoproxil fumarate (TDF) is a nucleoside reverse transcriptase inhibitor commonly used to treat chronic hepatitis B (CHB) infection. [] It acts by inhibiting the reverse transcriptase enzyme, which is essential for HBV replication.

Relevance: In several studies included in the provided papers, Tenofovir disoproxil fumarate was used as a background therapy in combination with Vesatolimod. [] This is because, unlike Vesatolimod, Tenofovir disoproxil fumarate can suppress HBV DNA, though neither drug alone is generally sufficient to clear the virus. []

PGT121

Compound Description: PGT121 is a broadly neutralizing antibody (bNAb) that targets the HIV-1 envelope glycoprotein. [, ] It is known to neutralize a broad range of HIV-1 strains.

Relevance: The provided research indicates that using PGT121 in combination with Vesatolimod to treat SHIV-infected monkeys may be a promising approach to delay or even prevent viral rebound after stopping antiretroviral therapy (ART). [, ] This is likely due to the synergistic effects of the two agents. Vesatolimod activates the immune system, while PGT121 neutralizes free virus, potentially allowing the immune system to better target infected cells. [, ]

Obatoclax

Relevance: Obatoclax has been shown to preferentially kill cells containing intact HIV proviruses while having a lesser effect on cells harboring defective proviruses. [] This suggests that, unlike Vesatolimod, which aims to induce an immune response against infected cells, Obatoclax may be a potential therapeutic agent for directly targeting and eliminating latently infected cells, a key component of the HIV reservoir. []

Synthesis Analysis

The synthesis of vesatolimod involves several chemical processes that focus on optimizing its structure for enhanced activity as a Toll-like receptor 7 agonist. The synthetic pathway typically includes:

  1. Starting Materials: The synthesis begins with pteridinone derivatives, which serve as the core structure.
  2. Reactions: Key reactions include cyclization and functional group modifications to introduce various substituents that enhance receptor binding and biological activity.
  3. Characterization: Each intermediate and final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity.

Detailed synthetic methodologies are documented in various studies, highlighting the importance of structure-activity relationship (SAR) analyses in optimizing vesatolimod's pharmacological properties .

Molecular Structure Analysis

Vesatolimod has a complex molecular structure characterized by a pteridinone core. The molecular formula is C13_{13}H12_{12}N4_{4}O, with a molecular weight of approximately 244.26 g/mol. The structure features:

  • Pteridinone Ring: This bicyclic structure is essential for its activity as a Toll-like receptor 7 agonist.
  • Substituents: Various functional groups attached to the pteridinone scaffold enhance its solubility and receptor affinity.

The three-dimensional conformation of vesatolimod allows it to effectively interact with Toll-like receptor 7, initiating downstream signaling pathways critical for immune activation .

Chemical Reactions Analysis

Vesatolimod undergoes several chemical reactions that are pivotal for its function:

  1. Binding to Toll-like Receptor 7: Upon administration, vesatolimod binds to Toll-like receptor 7, leading to receptor dimerization.
  2. Signal Transduction: This binding activates intracellular signaling cascades involving MyD88-dependent pathways, resulting in the production of pro-inflammatory cytokines and interferons.
  3. Cytokine Induction: Vesatolimod stimulates the expression of interferon-stimulated genes, which play a crucial role in antiviral responses.

These reactions illustrate the compound's mechanism of action and its potential therapeutic effects against viral infections .

Mechanism of Action

The mechanism of action for vesatolimod primarily involves its role as an agonist for Toll-like receptor 7:

  1. Activation of Toll-like Receptor 7: Vesatolimod binds to the extracellular domain of Toll-like receptor 7, leading to receptor activation.
  2. MyD88 Pathway Engagement: This activation recruits MyD88 protein, triggering a cascade that results in the activation of interleukin-1 receptor-associated kinases (IRAKs).
  3. Cytokine Production: The downstream effects include increased production of cytokines such as interferon-alpha and other inflammatory mediators, enhancing both innate and adaptive immunity.

This process underscores vesatolimod's potential in treating conditions where immune modulation is beneficial .

Physical and Chemical Properties Analysis

Vesatolimod possesses several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and has moderate solubility in water.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: The melting point ranges around 150–160 °C.
  • pKa Values: These values indicate the compound's ionization properties, which are crucial for understanding its pharmacokinetics.

Such properties are essential for determining the optimal formulation and delivery methods for therapeutic use .

Applications

Vesatolimod has several scientific applications, particularly in immunology and virology:

  • Chronic Hepatitis B Treatment: It has been studied extensively for its potential to enhance immune responses against hepatitis B virus in chronically infected patients.
  • Cancer Immunotherapy: Its ability to activate immune pathways makes it a candidate for research into cancer treatments where immune evasion by tumors is a significant challenge.
  • Viral Infections: Ongoing studies explore its efficacy against various viral pathogens by leveraging its immunomodulatory effects.

These applications highlight vesatolimod's promise as a therapeutic agent in enhancing immune responses against persistent viral infections and other diseases .

Introduction to Vesatolimod

Discovery and Development of Vesatolimod as a TLR7 Agonist

Vesatolimod emerged from rational drug design efforts by Gilead Sciences to develop orally bioavailable TLR7 agonists capable of stimulating localized immune responses without systemic inflammation. Early preclinical work focused on overcoming the limitations of existing immunotherapies, particularly the significant adverse effects associated with systemic interferon administration. The compound was specifically engineered for selective TLR7 binding with reduced propensity for systemic cytokine release, particularly avoiding measurable serum interferon-alpha (IFN-α) levels at lower doses while still inducing interferon-stimulated genes (ISGs) [1] [3].

The developmental pathway of vesatolimod progressed through extensive preclinical validation in animal models of viral infection. In woodchucks chronically infected with woodchuck hepatitis virus (WHV)—a established model for HBV—vesatolimod administration demonstrated dose-dependent reductions in viral DNA, RNA, and surface antigen, with some animals achieving sustained viral control after treatment cessation [7]. These findings provided compelling evidence for TLR7 agonism as a viable strategy for overcoming immune tolerance in chronic hepadnaviral infections. Similarly, in simian immunodeficiency virus (SIV)-infected rhesus macaques, vesatolimod reduced viral reservoirs and delayed viral rebound after antiretroviral therapy interruption, supporting its potential application in HIV cure strategies [6].

Clinical development advanced through sequential phase I and II trials evaluating vesatolimod in both healthy volunteers and patient populations. Initial phase Ib studies in patients with chronic hepatitis B (CHB) demonstrated that vesatolimod was safe and well-tolerated at doses ≤6 mg and induced transient peripheral ISG15 expression without detectable serum IFN-α in most patients [1]. Subsequent phase II trials expanded these findings to HIV populations, where vesatolimod's immunomodulatory properties were leveraged in therapeutic strategies aimed at achieving antiretroviral-free remission [5] [6].

Molecular Structure and Pharmacological Classification

Vesatolimod (chemical name: 4-amino-2-butoxy-8-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]-5,7-dihydropteridin-6-one) is a low molecular weight compound (molecular weight: 410.522 g/mol) with the chemical formula C₂₂H₃₀N₆O₂ [2] [8]. Structurally, it belongs to the class of organic compounds known as pteridine derivatives, characterized by a pyrimidine ring fused with a pyrazine ring forming pyrimido(4,5-b)pyrazine [2]. The molecule features three distinct moieties critical to its pharmacological activity:

  • A pteridinone core that facilitates TLR7 binding
  • A butoxy chain at position 2 that influences receptor affinity and pharmacokinetics
  • A benzyl-pyrrolidine substituent at position 8 that enhances cellular penetration and target engagement [2] [8]

Table 1: Molecular Characteristics of Vesatolimod

PropertyValueDescription
Chemical FormulaC₂₂H₃₀N₆O₂22 carbon, 30 hydrogen, 6 nitrogen, 2 oxygen atoms
Molecular Weight410.522 g/molMonoistopic mass: 410.24302423 Da
IUPAC Name4-amino-2-butoxy-8-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]-5,7-dihydropteridin-6-oneSystematic chemical nomenclature
CAS Registry Number1228585-88-3Unique chemical identifier
Drug ClassToll-like Receptor 7 AgonistPharmacological classification

As a TLR7-selective agonist, vesatolimod binds to the endosomal TLR7 receptor, triggering downstream signaling cascades that activate innate and adaptive immune responses. Its classification as an immune modulator distinguishes it from direct-acting antivirals, as its primary mechanism involves host immune system activation rather than direct viral inhibition [3] [6]. The compound demonstrates favorable pharmacokinetic properties with a median half-life ranging from 9 to 19 hours in human studies, supporting intermittent dosing regimens [6].

Preclinical Rationale for Immune Modulation in Chronic Viral Infections

The scientific foundation for vesatolimod's development rests on the well-established immune dysfunction observed in chronic viral infections. Both HBV and HIV create a microenvironment of T-cell exhaustion and compromised innate immune sensing that enables viral persistence. In chronic hepatitis B, patients exhibit impaired antigen presentation, reduced natural killer (NK) cell function, and exhausted HBV-specific T cells, creating a state of immune tolerance that permits viral persistence despite potent antiviral therapy [1] [7].

The preclinical rationale for TLR7 agonism specifically addresses these immune deficits through several interconnected mechanisms:

  • Plasmacytoid Dendritic Cell Activation: Vesatolimod binding to TLR7 on plasmacytoid dendritic cells triggers production of type I interferons (IFN-α/β), which upregulate antigen presentation machinery and promote cross-priming of viral antigen-specific T cells [1] [3].

  • B-Cell Activation and Differentiation: TLR7 stimulation in B lymphocytes, augmented by bystander IFN-α production, induces polyclonal expansion and differentiation into immunoglobulin-producing plasma cells, potentially facilitating seroconversion in HBV infection [1].

  • NK Cell Activation: Vesatolimod enhances NK cell cytotoxic activity against infected hepatocytes through IFN-dependent and independent pathways, providing a mechanism for eliminating viral reservoirs [7].

  • Latency Reversal in HIV: Preclinical data demonstrated that vesatolimod induces HIV expression in CD4+ T cells from ART-suppressed individuals and enhances HIV-specific CD8+ T-cell immunity, creating opportunities for immune-mediated clearance of reactivated cells [6] [9].

Table 2: Preclinical Evidence Supporting Vesatolimod Development

Model SystemKey FindingsImplications
WHV-infected woodchucksDose-dependent reduction in viral DNA, RNA, and surface antigen; Sustained off-treatment control in some animalsProof-of-concept for TLR7 agonism in functional cure of chronic hepadnavirus infection
SIV-infected rhesus macaquesTransient viremia after administration; Reduction in viral reservoir size; Delayed viral rebound after ART interruptionValidation for HIV cure strategies combining immune activation with enhanced immunity
Human PBMCs from HIV+ donorsDose-dependent CD8+ T-cell activation; Expansion of HIV-specific CD8+ T cells; HIV-1 reactivationDemonstrated latency reversal and immune enhancement potential
Chimpanzee HBV modelPotent antiviral response with HBsAg loss and reduced cccDNA levelsEstablished potential for immunomodulatory approaches in HBV cure

The differential tissue targeting of vesatolimod proved particularly advantageous in preclinical studies. At low doses (≤6 mg in humans), vesatolimod activated gut-associated lymphoid tissue and intrahepatic immune cells without significant systemic exposure, eliciting localized interferon-stimulated gene production without the peripheral blood type I interferon induction typically associated with flu-like symptoms [1]. This tissue-selective activity provided a compelling therapeutic index for further clinical development in both HBV and HIV infections.

Properties

CAS Number

1228585-88-3

Product Name

Vesatolimod

IUPAC Name

4-amino-2-butoxy-8-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]-5,7-dihydropteridin-6-one

Molecular Formula

C22H30N6O2

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C22H30N6O2/c1-2-3-11-30-22-25-20(23)19-21(26-22)28(15-18(29)24-19)14-17-8-6-7-16(12-17)13-27-9-4-5-10-27/h6-8,12H,2-5,9-11,13-15H2,1H3,(H,24,29)(H2,23,25,26)

InChI Key

VFOKSTCIRGDTBR-UHFFFAOYSA-N

SMILES

CCCCOC1=NC(=C2C(=N1)N(CC(=O)N2)CC3=CC=CC(=C3)CN4CCCC4)N

Solubility

Soluble in DMSO, not in water

Synonyms

GS-9620; GS 9620; GS9620; Vesatolimod

Canonical SMILES

CCCCOC1=NC(=C2C(=N1)N(CC(=O)N2)CC3=CC=CC(=C3)CN4CCCC4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.